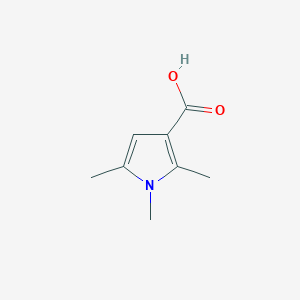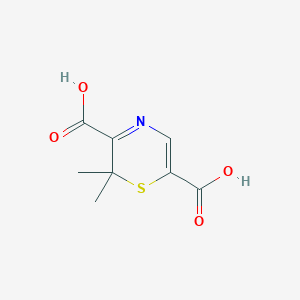
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate, also known as DMTD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
作用機序
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate is not fully understood, but it is believed to act as a pro-oxidant, generating reactive oxygen species (ROS) in cells. These ROS can then induce oxidative stress, leading to cell death. 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
生化学的および生理学的効果
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. In addition, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to protect against radiation-induced damage in cells.
実験室実験の利点と制限
One advantage of using 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate in lab experiments is its potential as a pro-oxidant and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
将来の方向性
There are several potential future directions for research on 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate. One area of interest is its potential as a radioprotective agent, as studies have shown that it can protect against radiation-induced damage in cells. Another area of interest is its potential as an antitumor agent, as studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate and its potential applications in scientific research.
合成法
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate can be synthesized using a variety of methods, including the reaction of 2,3-diaminobutyric acid with thionyl chloride, followed by the addition of 2,2-dimethylmalonic acid and subsequent cyclization. Another method involves the reaction of 2,3-diaminobutyric acid with 2,2-dimethylmalonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide.
科学的研究の応用
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential biological activity, including its ability to act as a pro-oxidant and induce oxidative stress in cells. It has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential as a radioprotective agent, with studies showing that it can protect against radiation-induced damage in cells.
特性
CAS番号 |
112595-66-1 |
|---|---|
製品名 |
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate |
分子式 |
C8H9NO4S |
分子量 |
215.23 g/mol |
IUPAC名 |
6,6-dimethyl-1,4-thiazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-8(2)5(7(12)13)9-3-4(14-8)6(10)11/h3H,1-2H3,(H,10,11)(H,12,13) |
InChIキー |
JTNYBEXNIHETSP-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
正規SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
その他のCAS番号 |
112595-66-1 |
同義語 |
2,3-dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate DHDM-thiazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



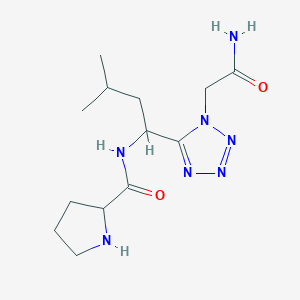
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
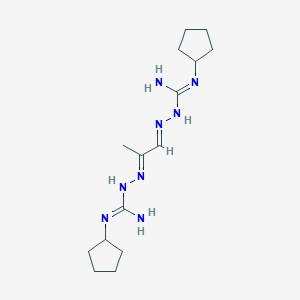
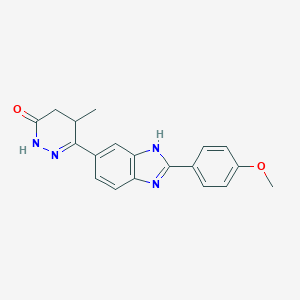


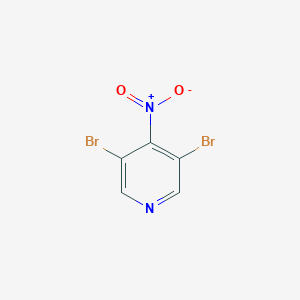
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
